N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
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Overview
Description
“N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide” is a chemical compound with the CAS Number: 137281-08-4 . It has a molecular weight of 234.26 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves a pivaloylation of the 2-amino moiety of pyrrolo [2,3-„]pyrimidine . This step is designed to decrease the polarity and increase the solubility of the compound . The product directly precipitates from the reaction mixture by the addition of hexane and ethyl acetate . A Mannich reaction on the product affords the next intermediate in 70-80% yield . Pd-catalyzed debenzylation of the intermediate provides the final product in 90% yield . None of these steps require chromatographic purification .
Molecular Structure Analysis
The molecular structure of “N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide” includes a pyrrolo[2,3-d]pyrimidin-2-yl group attached to a pivalamide group .
Physical And Chemical Properties Analysis
“N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide” is a solid substance . It should be stored in a dry environment at 2-8°C . .
Scientific Research Applications
Anticancer Agent Intermediate
This compound serves as an intermediate in the synthesis of Pemetrexed Disodium , an anticancer agent used in chemotherapy . Pemetrexed targets multiple metabolic pathways involved in nucleotide synthesis, which is crucial for cancer cell proliferation.
Antiviral Research
Studies have shown that derivatives of this compound exhibit antiviral activity against viruses such as the Newcastle disease virus . This suggests potential for developing new antiviral therapeutics.
Enzyme Inhibition Studies
The compound has been used in research to study its inhibitory effects on certain enzymes, such as PKB kinase . This is important for understanding cellular signaling pathways and developing drugs that target these enzymes.
Pharmaceutical Research
As a pharmaceutical intermediate, this compound is involved in the synthesis of various drugs beyond anticancer and antiviral agents. Its role in drug development is significant due to its chemical structure which allows for versatile modifications .
Chemical Synthesis
In chemical synthesis, this compound can be used to create complex molecules with potential pharmacological activities. Its reactivity and stability under different conditions make it valuable for synthetic chemists .
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for structure-activity relationship (SAR) studies, helping researchers understand how structural changes affect biological activity .
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide is currently unknown due to the lack of information on its specific targets . Once the targets are identified, it will be possible to explain how the compound interacts with its targets and the resulting changes.
properties
IUPAC Name |
2,2-dimethyl-N-(4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)9(17)15-10-13-7-6(4-5-12-7)8(16)14-10/h4-5H,1-3H3,(H3,12,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGZZSRPJRCXSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C=CN2)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435350 |
Source
|
Record name | 2,2-Dimethyl-N-(4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide | |
CAS RN |
137281-08-4 |
Source
|
Record name | 2,2-Dimethyl-N-(4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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